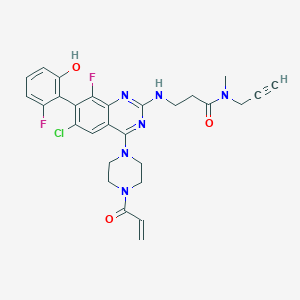

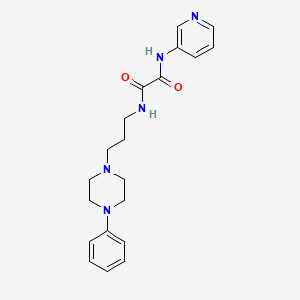

3-(2-Fluorophenyl)-1-(3-((4-fluorophenyl)sulfonyl)piperidin-1-yl)propan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Fluorophenyl)-1-(3-((4-fluorophenyl)sulfonyl)piperidin-1-yl)propan-1-one, also known as 4'-fluoro-4-phenylsulfonamido-3-(piperidin-1-yl)propiophenone, is a chemical compound that has been of interest to many researchers due to its potential application in various scientific fields.

Scientific Research Applications

Synthesis and Chemical Properties

Enantioselective Cycloaddition Reactions : Research highlights the enantioselective [4 + 2] cycloaddition of cyclic N-sulfimines and acyclic enones or ynones, presenting a concise route to valuable sulfamate-fused 2,6-disubstituted piperidin-4-ones. This method demonstrates the synthesis of complex structures with high diastereo- and enantioselectivity, emphasizing the compound's utility in creating chiral building blocks for further chemical synthesis (Liu et al., 2013).

Protective Group Application in Carbohydrate Chemistry : The 2-[(4-fluorophenyl)sulfonyl]ethoxy carbonyl (Fsec) group, closely related to the compound's sulfonyl function, has been designed for the protection of hydroxyl groups in carbohydrate chemistry. This protective group showcases the compound's relevance in synthetic chemistry, providing insights into its versatility and application in the synthesis and protection of sensitive chemical entities (Spjut et al., 2010).

Antimicrobial Activity : Derivatives of the compound have shown significant antimicrobial activities. A study synthesized and evaluated various derivatives for their efficacy against bacterial and fungal pathogens affecting tomato plants, revealing the potential of these compounds in agrochemical applications for crop protection (Vinaya et al., 2009).

Pharmacokinetic Improvement through Fluorination : Fluorination of related compounds has been shown to improve pharmacokinetic profiles significantly. Incorporating fluorine into ligands maintains high affinity and selectivity for target receptors and has a dramatic, beneficial influence on oral absorption, underscoring the importance of fluorinated derivatives in medicinal chemistry (van Niel et al., 1999).

Fuel Cell Applications : The synthesis of sulfonated block copolymers containing fluorenyl groups, using bis(4-fluorophenyl)sulfone as a comonomer, has been explored for fuel cell applications. These materials exhibit high proton conductivity and mechanical properties, making them promising for use in fuel cell membranes, highlighting the compound's potential in energy technologies (Bae et al., 2009).

properties

IUPAC Name |

3-(2-fluorophenyl)-1-[3-(4-fluorophenyl)sulfonylpiperidin-1-yl]propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21F2NO3S/c21-16-8-10-17(11-9-16)27(25,26)18-5-3-13-23(14-18)20(24)12-7-15-4-1-2-6-19(15)22/h1-2,4,6,8-11,18H,3,5,7,12-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNOHEXPRRYKMHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)CCC2=CC=CC=C2F)S(=O)(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21F2NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Fluorophenyl)-1-(3-((4-fluorophenyl)sulfonyl)piperidin-1-yl)propan-1-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

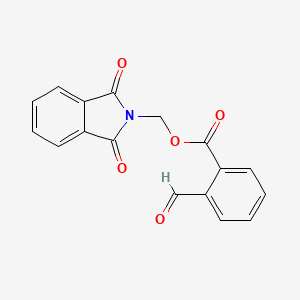

![2-oxo-N-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2896715.png)

![6-Fluoro-4-hydroxy-N-[(4-methoxyphenyl)methyl]quinoline-3-carboxamide](/img/structure/B2896722.png)

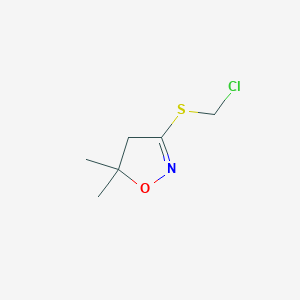

![5-bromo-N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)thiophene-2-sulfonamide](/img/structure/B2896728.png)

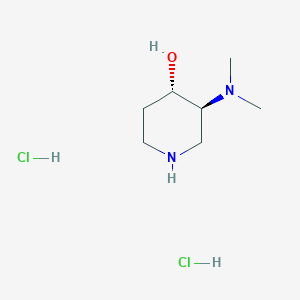

![1-[(5-Bromo-2-ethoxyphenyl)methyl]piperazine;dihydrochloride](/img/structure/B2896729.png)